molecular formula C10H11NO2 B13898936 (S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Cat. No.: B13898936
M. Wt: 177.20 g/mol
InChI Key: LHJKXHUFXRHBBQ-QMMMGPOBSA-N
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Description

(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a chiral compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline ring system that is partially saturated, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline derivatives followed by carboxylation. One common method is the catalytic hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline, which is then carboxylated using carbon dioxide under high pressure and temperature conditions. Another approach involves the use of chiral catalysts to ensure the production of the (S)-enantiomer specifically.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and carboxylation reactors allows for efficient large-scale production. Additionally, the implementation of chiral resolution techniques ensures the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid.

    Reduction: Reduction reactions can further saturate the quinoline ring, leading to fully saturated derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by reaction with amines or alcohols.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Various esters, amides, and other functionalized derivatives.

Scientific Research Applications

(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme inhibitors and receptor agonists.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with specific molecular targets such as enzymes or receptors. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the tetrahydro structure, making it less versatile in certain reactions.

    1,2,3,4-Tetrahydroquinoline: Lacks the carboxylic acid group, limiting its functionalization potential.

    2,3-Dihydroquinoline-4-carboxylic acid: Partially saturated, but with different reactivity and applications.

Uniqueness

(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is unique due to its combination of a chiral center, a partially saturated quinoline ring, and a carboxylic acid functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(4S)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13)/t8-/m0/s1

InChI Key

LHJKXHUFXRHBBQ-QMMMGPOBSA-N

Isomeric SMILES

C1CNC2=CC=CC=C2[C@H]1C(=O)O

Canonical SMILES

C1CNC2=CC=CC=C2C1C(=O)O

Origin of Product

United States

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